molecular formula C23H21ClN2O3S B2753534 2-chloro-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide CAS No. 954679-91-5

2-chloro-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

Cat. No. B2753534
CAS RN: 954679-91-5
M. Wt: 440.94
InChI Key: RWQFQFOMVYRQJU-UHFFFAOYSA-N
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Description

The compound “2-chloro-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide” is a complex organic molecule. It contains a 1,2,3,4-tetrahydroisoquinoline (THIQ) core, which is a significant class of isoquinoline alkaloids . THIQ-based compounds, both natural and synthetic, have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .


Synthesis Analysis

The synthesis of such compounds often involves the use of the Pictet–Spengler reaction . This reaction is commonly used for the synthesis of a series of N-tosyl-1,2,3,4-tetrahydroisoquinolines . The synthesis of 1,2,3,4-tetrazine 1,3-dioxide has been achieved by a multistep reaction .


Molecular Structure Analysis

The molecular formula of this compound is C23H21ClN2O3S. It consists of a tolyl group, −C6H4−CH3, joined to a sulfonyl group, −SO2−, with the open valence on sulfur . The toluenesulfonate (or tosylate) group refers to the −O−SO2C6H4CH3 (–OTs) group, with an additional oxygen attached to sulfur and open valence on an oxygen .


Chemical Reactions Analysis

The tosyl group is commonly used as a protecting group for amines in organic synthesis . The resulting sulfonamide structure is extremely stable. It can be deprotected to reveal the amine using reductive or strongly acidic conditions .

Scientific Research Applications

Anticancer Properties

THIQ derivatives exhibit promising cytotoxic effects against cancer cells. Researchers have explored their potential as antitumor agents, particularly in inhibiting phenylethanolamine N-methyltransferase (PNMT), a key enzyme involved in catecholamine synthesis. Further investigations into their mechanism of action and selectivity against specific cancer types are warranted.

Cardiovascular Applications

THIQ analogs may impact cardiovascular health by influencing blood pressure regulation, vasodilation, or platelet aggregation. Research into their cardiovascular effects and potential therapeutic applications could be valuable.

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the search results, it’s worth noting that THIQ-based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Future Directions

The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community, which has resulted in the development of novel THIQ analogs with potent biological activity . This suggests that there could be future research directions focusing on the development of novel analogs of this compound.

properties

IUPAC Name

2-chloro-N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN2O3S/c1-16-6-10-20(11-7-16)30(28,29)26-13-12-17-8-9-19(14-18(17)15-26)25-23(27)21-4-2-3-5-22(21)24/h2-11,14H,12-13,15H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWQFQFOMVYRQJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

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